molecular formula C10H15N3O B15258665 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15258665
M. Wt: 193.25 g/mol
InChI Key: WZLNMRAZPDXZQA-UHFFFAOYSA-N
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Description

5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the cyclopropyl and methylamino groups adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine and formaldehyde under acidic conditions can yield the desired compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Scientific Research Applications

5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and methylamino groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the cyclopropyl and methylamino groups, resulting in different reactivity and applications.

    5-(methylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but without the cyclopropyl group, affecting its chemical properties.

    5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Contains the cyclopropyl group but lacks the methylamino group, leading to different biological activities.

Uniqueness

The presence of both cyclopropyl and methylamino groups in 5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde makes it unique compared to similar compounds. These groups enhance its binding affinity to molecular targets and contribute to its diverse reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-[cyclopropyl(methyl)amino]-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O/c1-7-9(6-14)10(13(3)11-7)12(2)8-4-5-8/h6,8H,4-5H2,1-3H3

InChI Key

WZLNMRAZPDXZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N(C)C2CC2)C

Origin of Product

United States

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